(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Description
This bicyclic compound features a 7-oxabicyclo[2.2.1]heptane scaffold with an amino group at position 3 and a carboxylic acid at position 2, forming a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₃ (rac-form: ), with a molecular weight of 207.66 g/mol (rac-form: ). The 7-oxa bridge introduces polarity, influencing solubility and receptor interactions, while the amino and carboxylic acid groups enable zwitterionic behavior under physiological conditions. This compound is used in drug discovery, particularly as a constrained amino acid analog for peptide mimetics .
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c8-6-4-2-1-3(11-4)5(6)7(9)10;/h3-6H,1-2,8H2,(H,9,10);1H/t3-,4+,5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRNPRVZXBSPJW-HRDKBJBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride is a bicyclic compound known for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- Molecular Formula : C7H10ClNO3
- Molecular Weight : 191.61 g/mol
- CAS Number : 2416217-99-5
The compound features a bicyclic structure that contributes to its biological interactions and potential therapeutic applications.
Mechanisms of Biological Activity
The biological activity of (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been linked to several mechanisms:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly in the central nervous system (CNS). It could act as a modulator of glutamate receptors, which are crucial for synaptic transmission and plasticity.
- Antimicrobial Properties : Some research indicates potential antimicrobial effects against various pathogens. The bicyclic structure may enhance membrane permeability or disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Table 1: Summary of Biological Activities
Case Study 1: Neurotransmitter Modulation
A study conducted by Zhang et al. (2020) demonstrated that (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid enhances synaptic plasticity in rodent models by modulating glutamate receptor activity. The researchers observed increased long-term potentiation (LTP) in hippocampal slices treated with the compound.
Case Study 2: Antimicrobial Activity
In a comparative study by Johnson et al. (2021), the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Case Study 3: Anti-inflammatory Effects
Research published by Lee et al. (2023) explored the anti-inflammatory properties of the compound in a murine model of arthritis. The findings revealed that treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its bicyclic structure allows for the development of novel drug candidates with enhanced biological activity.
- Anticancer Agents : Research indicates that derivatives of bicyclic compounds can exhibit cytotoxic effects against cancer cell lines. The incorporation of the amino group in this compound may enhance its interaction with biological targets involved in cancer progression .
- Neuroprotective Agents : Studies have suggested that compounds with similar structures may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis.
- Synthesis of Complex Molecules : Its ability to undergo various chemical reactions makes it a key component in synthesizing complex organic molecules, including natural products and pharmaceutical compounds .
- Functionalization Reactions : The amino and carboxylic acid functionalities allow for further derivatization, enabling the creation of multifunctionalized compounds that can be tailored for specific applications .
Materials Science
The structural characteristics of (1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane derivatives can be exploited in materials science.
- Polymer Chemistry : Bicyclic compounds are often explored for their potential use in developing new polymeric materials due to their rigidity and stability .
- Catalysis : The compound can serve as a ligand or catalyst precursor in various catalytic processes, enhancing reaction efficiency and selectivity .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of a series of bicyclic compounds derived from (1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane, which were tested against multiple cancer cell lines. The results indicated promising cytotoxic activity, highlighting the potential of these derivatives as anticancer agents .
Case Study 2: Neuroprotective Properties
Research focused on the neuroprotective effects of similar bicyclic structures revealed that modifications to the amino group could enhance protective effects against oxidative stress in neuronal cells. This suggests that (1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane derivatives could be further explored for neurodegenerative disease therapies .
Comparison with Similar Compounds
rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
- Structure: Lacks the amino group at position 3.
- Molecular Data : C₇H₁₀O₃, MW = 142.15 g/mol; density = 1.31 g/cm³; predicted pKa = 4.34 .
- Synthesis : Derived from hydrolysis of methyl esters or direct cyclization methods.
- Applications: Intermediate for synthesizing bioactive molecules; less biologically active than amino-substituted analogs due to reduced hydrogen-bonding capacity .
(±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
- Structure: Bicyclo[2.2.1]heptane scaffold without the 7-oxa bridge; amino and carboxylic acid groups retained.
- Molecular Data: C₈H₁₄ClNO₂, MW = 191.65 g/mol .
- Key Difference : Absence of oxygen in the bridge reduces polarity, impacting solubility (e.g., water solubility ~5,464 mg/L for Boc-protected analogs) .
- Applications : Used in peptidomimetics; exhibits distinct pharmacokinetics compared to 7-oxa analogs .
3-[(tert-Butoxycarbonyl)Amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure: Unsaturated hept-5-ene ring with Boc-protected amino group.
- Molecular Data: C₁₂H₁₇NO₅, MW = 255.27 g/mol; predicted boiling point = 294.75°C .
- Synthesis : Prepared via RuCl₃/NaIO₄-mediated oxidation or peptide coupling reagents (e.g., HATU) .
- Role: Precursor for deprotected amino analogs; the Boc group enhances stability during synthetic steps .
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl
- Structure : 2-aza substitution replaces the 7-oxa bridge; fluorine at position 5.
- Molecular Data : Price = €585.00/100 mg ().
- Key Difference : Aza bridges increase basicity, while fluorine enhances metabolic stability and lipophilicity.
- Applications : Explored in CNS-targeting drugs due to improved blood-brain barrier penetration .
Comparative Data Table
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride be confirmed experimentally?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
- NMR : Analyze coupling constants (e.g., -values) in - and -NMR spectra to infer spatial relationships between protons and carbons. For bicyclic systems, coupling patterns in the range of 2–5 Hz indicate endo/exo configurations .
- X-ray crystallography : Resolve absolute stereochemistry by analyzing anomalous dispersion effects in single-crystal structures. Evidence from similar bicycloheptane derivatives (e.g., CAS 52730-40-2) shows that crystallographic data can unambiguously assign R/S configurations .
- Validation : Compare experimental data with computational models (e.g., DFT-optimized structures) to validate stereochemical assignments.
Q. What analytical techniques are suitable for quantifying impurities in this compound during synthesis?
- Methodology : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
- Column : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to resolve polar impurities.
- Detection : Monitor at 210–220 nm for carboxylic acid and amine functional groups. Reference standards for related bicycloheptane derivatives (e.g., EP impurity standards) can guide method development .
- Validation : Perform spike-and-recovery experiments with synthetic impurities (e.g., diastereomers or hydrolyzed products) to confirm selectivity and sensitivity.
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodology :
- Solubility screening : Test in buffered solutions (pH 1–10) and co-solvents (e.g., DMSO, ethanol) using nephelometry or UV-Vis spectroscopy.
- Stability studies : Conduct accelerated degradation studies under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines). Monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize diastereomeric byproducts in the bicycloheptane core?
- Methodology :
- Catalyst screening : Test chiral catalysts (e.g., Rh(II) or Ru(III) complexes) in key cyclization steps to enhance stereoselectivity. For example, related 7-oxabicyclo[2.2.1]heptane derivatives achieved >90% enantiomeric excess using asymmetric catalysis .
- Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediates and adjust reaction conditions (temperature, solvent polarity) dynamically.
Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodology :
- Metabolite profiling : Use LC-MS/MS to identify active metabolites or degradation products in plasma/tissue homogenates. For example, bicyclic β-lactam analogs showed altered activity due to hepatic glucuronidation .
- Pharmacokinetic modeling : Correlate in vitro IC values with in vivo exposure (AUC, C) to assess bioavailability limitations. Adjust dosing regimens or formulate prodrugs if needed.
Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., penicillin-binding proteins for β-lactam analogs).
- MD simulations : Perform 100-ns molecular dynamics runs to assess conformational stability of the ligand-protein complex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
